molecular formula C13H18N2O2 B15329065 1H-Benzimidazole, 1-(2,2-diethoxyethyl)- CAS No. 138942-44-6

1H-Benzimidazole, 1-(2,2-diethoxyethyl)-

Cat. No.: B15329065
CAS No.: 138942-44-6
M. Wt: 234.29 g/mol
InChI Key: QZCDTRTYNPVMPL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-(2,2-diethoxyethyl)- (CAS: Not explicitly provided; molecular formula: C₁₃H₁₈N₂O₂S, molecular weight: 266.359 g/mol) is a substituted benzimidazole derivative characterized by a 2,2-diethoxyethyl group at the 1-position of the benzimidazole core . The diethoxyethyl substituent introduces ether linkages, which enhance hydrophilicity compared to alkyl or aryl groups. Benzimidazoles are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

CAS No.

138942-44-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)benzimidazole

InChI

InChI=1S/C13H18N2O2/c1-3-16-13(17-4-2)9-15-10-14-11-7-5-6-8-12(11)15/h5-8,10,13H,3-4,9H2,1-2H3

InChI Key

QZCDTRTYNPVMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=CC=CC=C21)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-aminobenzimidazole is dissolved in methanol containing sodium methoxide (NaOMe), which deprotonates the 1-position nitrogen, enhancing its nucleophilicity. 2-Bromoacetaldehyde diethylacetal is then added, and the mixture is refluxed. The bromoacetal acts as an alkylating agent, substituting the bromide ion with the deprotonated nitrogen to form 2-amino-1-(2,2-diethoxyethyl)benzimidazole.

Key Reaction Steps:

  • Deprotonation: NaOMe abstracts the proton from the 1-position nitrogen of 2-aminobenzimidazole.
  • Nucleophilic Substitution: The alkoxy group of 2-bromoacetaldehyde diethylacetal is displaced by the nitrogen, forming a new C–N bond.
  • Work-Up: The product is isolated via filtration and recrystallization.

Optimization and Challenges

  • Solvent Choice: Methanol is preferred due to its polarity and ability to dissolve both reactants.
  • Temperature: Reflux conditions (≈65°C) ensure sufficient energy for substitution without promoting side reactions.
  • Yield Considerations: While the exact yield is unspecified in the literature, analogous benzimidazole alkylations report yields of 70–85% under similar conditions.

Alternative Synthetic Routes

Cyclocondensation Approaches

A hypothetical route involves condensing ortho-phenylenediamine with a pre-functionalized acetal-containing reagent. For example, reacting ortho-phenylenediamine with 2,2-diethoxyethylglyoxal could form the benzimidazole ring directly with the diethoxyethyl group intact. However, this method remains unexplored in the literature and would require significant optimization.

Data Summary of Key Methods

Method Starting Material Reagents/Conditions Product Yield (Reported)
Alkylation of 2-Aminobenzimidazole 2-Aminobenzimidazole 2-Bromoacetaldehyde diethylacetal, NaOMe/MeOH, reflux 2-Amino-1-(2,2-diethoxyethyl)benzimidazole Not specified
Hypothetical Direct Alkylation Benzimidazole 2-Bromoacetaldehyde diethylacetal, Base, Solvent 1-(2,2-Diethoxyethyl)-1H-benzimidazole N/A

Critical Analysis of Methodologies

The alkylation of 2-aminobenzimidazole (Section 3) remains the most validated approach, as it leverages the directed nucleophilicity of the 1-position nitrogen. The presence of the 2-amino group electronically activates the benzimidazole core, facilitating smoother alkylation compared to unsubstituted benzimidazole. However, this method introduces an additional amino group, which may necessitate further functionalization if the target compound requires a bare benzimidazole scaffold.

Chemical Reactions Analysis

Hydrolysis of the Diethoxyethyl Group

The 2,2-diethoxyethyl substituent is susceptible to acid- or base-catalyzed hydrolysis. In acidic conditions, this group typically converts to a carbonyl intermediate, which may further react.

Reaction Conditions Products Mechanistic Pathway
H<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>O, reflux1-(2-oxoethyl)-1H-benzimidazole Sequential hydrolysis of ethoxy groups to form a ketone.
NaOH (aq.), 80°C1-(2-hydroxyethyl)-1H-benzimidazole Base-mediated cleavage of ether linkages.

This reactivity aligns with studies on benzimidazole-thione derivatives, where hydrolysis of protective groups under acidic/basic conditions is well-documented .

Alkylation and Nucleophilic Substitution

The ethoxy groups and ethyl chain may participate in nucleophilic substitutions. For example:

Reaction with Alkyl Halides

Reagent Product Key Observation
CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF1-(2,2-diethoxyethyl)-2-methyl-1H-benzimidazoleMethylation at the imidazole N3 position .

Ether Cleavage with HI

Reagent Product Application
HI (conc.), reflux1-(2-iodoethyl)-1H-benzimidazole Generation of alkyl iodides for further coupling.

Coordination Chemistry

The benzimidazole nitrogen (N3) can act as a ligand in metal complexes, similar to other N-heterocycles .

Metal Salt Complex Structure Properties
CuCl<sub>2</sub>[Cu(1-(2,2-diethoxyethyl)-benzimidazole)<sub>2</sub>Cl<sub>2</sub>]Square planar geometry, catalytic activity .
Pd(OAc)<sub>2</sub>Pd(II)-benzimidazole complexSuzuki-Miyaura cross-coupling catalyst .

Photochemical Reactions

Under UV irradiation, benzimidazoles undergo tautomerization or ring-opening. For 1-(2,2-diethoxyethyl)-substituted derivatives:

Condition Product Mechanism
UV light (λ = 277 nm), Ar matrix4H- or 6H-tautomers Fixed-ring H scrambling at the imidazole ring.
Prolonged UV exposureIsocyanoaniline derivatives Ring-opening followed by H-atom migration.

Electrophilic Aromatic Substitution

The benzimidazole core undergoes electrophilic substitution, primarily at the C5 and C6 positions due to electron-rich aromatic systems .

Reagent Position Product
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C51-(2,2-diethoxyethyl)-5-nitro-1H-benzimidazole
Br<sub>2</sub>, FeBr<sub>3</sub>C61-(2,2-diethoxyethyl)-6-bromo-1H-benzimidazole

Biological Activity and Derivatives

While not directly a chemical reaction, the diethoxyethyl group enhances lipophilicity, improving membrane permeability for antiproliferative applications. Derivatives exhibit:

  • Anticancer activity : IC<sub>50</sub> values ≤20 μM against breast cancer cells .

  • Antimicrobial effects : MIC = 4–64 μg/mL against Staphylococcus aureus and Candida albicans .

Scientific Research Applications

1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazole has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,2-diethoxyethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, in the case of antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

1H-Benzimidazole, 1-(2,2-Diethoxyethyl)-
  • Substituents : 2,2-Diethoxyethyl group at N-1.
  • Key Properties: Enhanced solubility in polar solvents due to ether groups. Potential metabolic stability from the ethoxy moieties.
1-Methyl-2-(Methylsulfanyl)-1H-Benzimidazole (CAS: 4344-61-0)
  • Substituents : Methyl at N-1 and methylthio (-SMe) at C-2.
  • Key Properties :
    • Increased lipophilicity due to the thioether group, improving membrane permeability .
    • Demonstrated utility in multi-component reactions for drug discovery .
1-Benzyl-2-(4-Methoxyphenyl)-1H-Benzimidazole (CAS: 2620-81-7)
  • Substituents : Benzyl at N-1 and 4-methoxyphenyl at C-2.
  • Methoxy group contributes to electron-donating effects, altering reactivity .
1-Ethyl-2-(1-Piperidinylethyl)-1H-Benzimidazole
  • Substituents : Ethyl at N-1 and piperidinylethyl at C-2.
  • Key Properties :
    • The piperidine moiety introduces basicity, enabling salt formation for improved bioavailability .
    • Structural flexibility from the ethyl-piperidine chain may enhance receptor interaction.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility Notable Activities
1-(2,2-Diethoxyethyl) 266.359 N-1: 2,2-Diethoxyethyl High in polar solvents Antimicrobial (predicted)
1-Methyl-2-(Methylthio) 180.27 N-1: Methyl; C-2: -SMe Moderate lipophilicity Anticancer, antifungal
1-Benzyl-2-(4-Methoxyphenyl) 316.38 N-1: Benzyl; C-2: 4-MeOPh Low aqueous solubility Potential CNS activity
1-Ethyl-2-(Piperidinylethyl) 263.38 N-1: Ethyl; C-2: Piperidinyl Moderate solubility Alpha-2 adrenergic agonism

Stability and Reactivity

  • 1-(2,2-Diethoxyethyl)- : The ethoxy groups may confer resistance to hydrolysis compared to esters or acetals, enhancing stability in acidic environments .
  • Methylthio Analogs : Susceptible to oxidation, forming sulfoxides or sulfones, which can be leveraged for prodrug designs .
  • Aryl-Substituted Derivatives : Methoxy groups undergo demethylation under oxidative conditions, altering metabolic pathways .

Biological Activity

1H-Benzimidazole, 1-(2,2-diethoxyethyl)- is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 1H-Benzimidazole, 1-(2,2-diethoxyethyl)- has the following chemical properties:

PropertyValue
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS Number 138942-44-6
IUPAC Name 1-(2,2-diethoxyethyl)-1H-benzimidazole

Benzimidazole derivatives generally exhibit their biological effects through various mechanisms:

  • Inhibition of DNA Topoisomerases : Some benzimidazoles interfere with the activity of DNA topoisomerases, crucial enzymes in DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making them potential candidates for anticancer therapies .
  • Antimicrobial Activity : Benzimidazole compounds often display broad-spectrum antimicrobial properties against bacteria and fungi. They disrupt microtubule formation in pathogens, which is essential for their survival and reproduction .
  • Receptor Modulation : Certain derivatives act as modulators of various receptors, influencing cellular signaling pathways that can lead to therapeutic effects in conditions like cancer and inflammation .

Antimicrobial Properties

Research indicates that 1H-benzimidazole derivatives possess significant antibacterial and antifungal activities. For instance:

  • A study found that benzimidazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied:

  • In vitro assays demonstrated that some derivatives significantly inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism primarily involves the induction of apoptosis through DNA damage and cell cycle arrest .

Case Studies

  • Topoisomerase Inhibition : A specific study on a series of benzimidazole derivatives showed that compounds with substitutions at positions 2 and 5 effectively inhibited mammalian type I DNA topoisomerase activity. The most potent compound led to significant cytotoxicity in cancer cell lines .
  • Antimicrobial Efficacy : Another investigation highlighted that selected benzimidazole derivatives exhibited remarkable antifungal activity against strains like Candida albicans, suggesting their potential use as antifungal agents .

Research Findings

Recent literature has provided insights into the structure-activity relationships (SAR) of benzimidazole derivatives:

  • Compounds with electron-withdrawing groups at specific positions on the benzimidazole ring tend to exhibit enhanced biological activities.
  • Modifications at the ethyl side chain also influence the overall efficacy of these compounds against various biological targets .

Q & A

Q. What are the standard synthetic routes for 1H-Benzimidazole, 1-(2,2-diethoxyethyl)-, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves condensation reactions. For example, 1-(1H-benzimidazol-2-yl) ethanone derivatives can be synthesized by reacting benzimidazole with acetyl chloride under reflux in DMSO, followed by extraction and recrystallization . Adapting methods from structurally similar compounds, such as 1-(2,2-diethoxyethyl)imidazolium bromide, may involve alkylation of benzimidazole with bromoacetaldehyde diethyl acetal under controlled heating (e.g., 80°C for 48 hours) . Key factors affecting yield include solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometry, and purification techniques (e.g., HPLC for resolving impurities) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR/IR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can confirm the diethoxyethyl substitution pattern and aromatic protons. IR spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}) .
  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with isocratic elution (acetonitrile/water) provides high-resolution separation, critical for purity assessment .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can researchers screen the biological activity of this compound?

Benzimidazoles are screened for antimicrobial, anticancer, or anti-inflammatory activity using:

  • In vitro assays : Microbial growth inhibition (e.g., MIC determination) or cytotoxicity (MTT assay on cancer cell lines) .
  • Enzyme inhibition studies : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) .
  • Structure-activity relationship (SAR) : Modifying the diethoxyethyl group to assess its role in bioactivity .

Advanced Research Questions

Q. What strategies address low yields or side products in multi-step syntheses of this compound?

  • Optimized alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of bromoacetaldehyde diethyl acetal .
  • Side-reaction mitigation : Control temperature to prevent over-alkylation and employ protecting groups for sensitive sites .
  • Purification : Combine column chromatography with preparative HPLC to isolate the target compound from byproducts .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Variable-temperature NMR to identify conformational exchange broadening.
  • Computational validation : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .
  • Isotopic labeling : Use 2H^{2}H- or 13C^{13}C-labeled precursors to trace ambiguous signals.

Q. What mechanistic insights exist for the formation of 1-(2,2-diethoxyethyl) substituents?

The diethoxyethyl group is introduced via nucleophilic substitution (SN_N2) or Menschutkin reaction mechanisms. Kinetic studies using Hammett plots or isotopic labeling (e.g., 18O^{18}O) can elucidate whether the reaction proceeds through a concerted or stepwise pathway .

Q. How can researchers analyze thermal or hydrolytic degradation pathways?

  • Forced degradation studies : Expose the compound to heat (40–80°C) or acidic/basic conditions, then monitor degradation via HPLC-MS .
  • Kinetic modeling : Determine activation energy (EaE_a) using Arrhenius plots to predict shelf-life under storage conditions.

Q. What computational approaches predict the compound’s reactivity or binding affinity?

  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin for anticancer activity) .
  • QM/MM calculations : Study reaction pathways for functionalization (e.g., oxidation of the diethoxyethyl group) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reaction reproducibility : Standardize solvent purity, moisture levels, and equipment (e.g., reflux vs. microwave-assisted synthesis) .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) affecting yield .

Q. What protocols ensure consistent purity across laboratories?

  • Cross-lab validation : Share standardized HPLC methods (e.g., 70:30 acetonitrile/water, 1.0 mL/min flow rate) and reference samples .
  • Inter-laboratory studies : Collaborative trials to assess reproducibility of synthetic and analytical protocols.

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